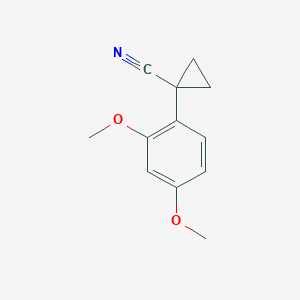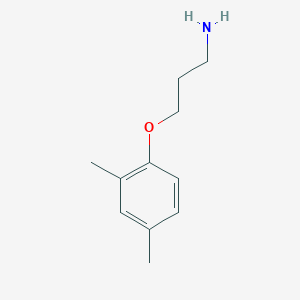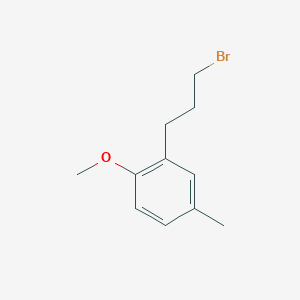
2-(3-Bromopropyl)-4-methylanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromopropyl)-4-methylanisole is an organic compound that features a bromopropyl group attached to a methylanisole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation, where 4-methylanisole is reacted with 3-bromopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of 2-(3-Bromopropyl)-4-methylanisole may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while ensuring safety and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromopropyl)-4-methylanisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylanisole core can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of 2-(3-azidopropyl)-4-methylanisole or 2-(3-mercaptopropyl)-4-methylanisole.
Oxidation: Formation of 2-(3-bromopropyl)-4-methoxybenzaldehyde.
Reduction: Formation of 2-(propyl)-4-methylanisole.
Applications De Recherche Scientifique
2-(3-Bromopropyl)-4-methylanisole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Bromopropyl)-4-methylanisole in chemical reactions involves the electrophilic nature of the bromine atom, which makes it susceptible to nucleophilic attack. The methylanisole core can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Bromopropyl)-4-methoxybenzaldehyde: Similar structure but with an aldehyde group.
2-(3-Chloropropyl)-4-methylanisole: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromopropyl)-4-methylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-(3-Bromopropyl)-4-methylanisole is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both a bromopropyl group and a methylanisole core provides versatility in synthetic chemistry and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C11H15BrO |
|---|---|
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-9-5-6-11(13-2)10(8-9)4-3-7-12/h5-6,8H,3-4,7H2,1-2H3 |
Clé InChI |
RYZDJBZOKZKAPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis-](/img/structure/B13539875.png)
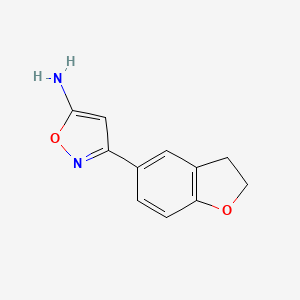
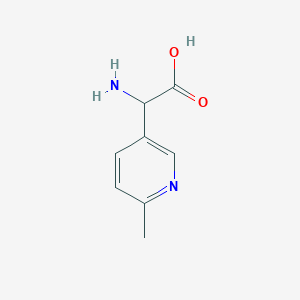
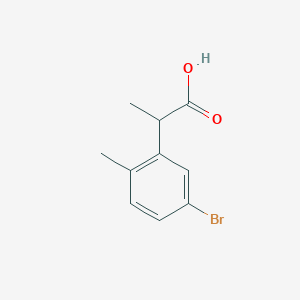
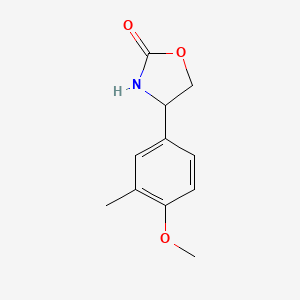

![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
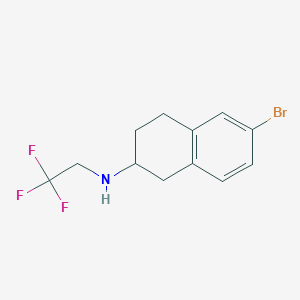
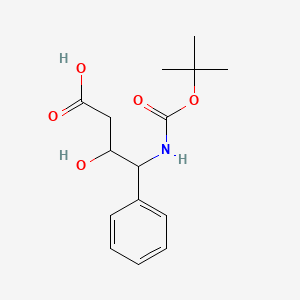
![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)
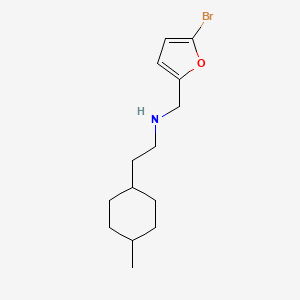
![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
